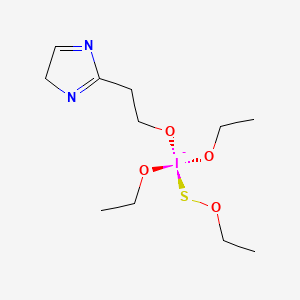
Imidazole, (2-(triethoxysilyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
イミダゾール、(2-(トリエトキシシリル)エチル)-は、イミダゾール環とトリエトキシシリル基を組み合わせた化合物です。この独特の構造により、材料科学や化学、特にさまざまな用途に使用することができます。イミダゾール環は、2つの窒素原子を含む5員環の複素環であり、化合物に大きな化学反応性と汎用性を与えます。
準備方法
合成経路と反応条件
イミダゾール、(2-(トリエトキシシリル)エチル)-の合成は、通常、イミダゾールとトリエトキシシラン誘導体の反応によって行われます。一般的な方法の1つは、ヒドロシリル化反応であり、イミダゾールは、白金やロジウムなどの触媒の存在下で、トリエトキシシランと反応します。 反応条件には、多くの場合、不要な副反応を防ぐために、中程度の温度と不活性雰囲気が含まれます .
工業生産方法
この化合物の工業生産には、品質と収率の一貫性を確保するために、連続フロープロセスが関与する場合があります。高度な触媒と最適化された反応条件の使用は、生産プロセスの効率を向上させることができます。 さらに、蒸留やクロマトグラフィーなどの精製工程が採用され、目的の生成物を高純度で得ることができます .
化学反応の分析
反応の種類
イミダゾール、(2-(トリエトキシシリル)エチル)-は、次のようなさまざまな化学反応を起こします。
酸化: イミダゾール環は、酸化されてイミダゾールN-オキシドを形成することができます。
還元: 還元反応は、イミダゾール誘導体を対応するアミンに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、イミダゾール環の酸化は通常、イミダゾールN-オキシドを生成しますが、置換反応は、さまざまな官能基化されたイミダゾール誘導体をもたらす可能性があります .
科学研究への応用
イミダゾール、(2-(トリエトキシシリル)エチル)-は、科学研究で幅広い用途があります。
化学: 触媒や配位子を含む、さまざまな機能性材料の合成の前駆体として使用されます。
生物学: この化合物は、安定性と機能性を高めるために、生体分子の修飾に使用されます。
科学的研究の応用
Imidazole, (2-(triethoxysilyl)ethyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various functional materials, including catalysts and ligands.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
作用機序
イミダゾール、(2-(トリエトキシシリル)エチル)-の作用機序には、イミダゾール環とトリエトキシシリル基を通じて、さまざまな分子標的に結合する能力が含まれます。イミダゾール環は、金属イオンと配位結合することができ、触媒や酵素阻害剤として役立ちます。 トリエトキシシリル基は、加水分解と縮合反応を起こすことができ、この化合物は、表面や他の分子と安定なシロキサン結合を形成することができます .
類似の化合物との比較
類似の化合物
イミダゾール: トリエトキシシリル基を持たない、同様の環構造を持つ塩基性複素環化合物。
ベンゾイミダゾール: 縮合ベンゼン環を含み、異なる化学的性質と用途を持つ。
独自性
イミダゾール、(2-(トリエトキシシリル)エチル)-は、安定なシロキサン結合の形成が不可欠な材料科学や表面改質の用途において特に価値があります。 トリエトキシシリル基が存在することで、独自の反応性と機能性が付与され、それが特徴です .
類似化合物との比較
Similar Compounds
Imidazole: A basic heterocyclic compound with a similar ring structure but without the triethoxysilyl group.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.
Histidine: An amino acid with an imidazole side chain, playing a crucial role in biological systems.
Uniqueness
Imidazole, (2-(triethoxysilyl)ethyl)-, is unique due to the presence of the triethoxysilyl group, which imparts additional reactivity and functionality. This makes it particularly valuable in materials science and surface modification applications, where the formation of stable siloxane bonds is essential .
特性
CAS番号 |
72264-84-7 |
|---|---|
分子式 |
C11H22IN2O4S- |
分子量 |
405.28 g/mol |
InChI |
InChI=1S/C11H22IN2O4S/c1-4-15-12(16-5-2,19-18-6-3)17-10-7-11-13-8-9-14-11/h8H,4-7,9-10H2,1-3H3/q-1 |
InChIキー |
WTPDEBNNQNYCQD-UHFFFAOYSA-N |
正規SMILES |
CCOS[I-](OCC)(OCC)OCCC1=NCC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















